molecular formula C3H4Cl2O B569563 1,3-Dichloroacetone-D4 CAS No. 350818-52-9

1,3-Dichloroacetone-D4

Cat. No. B569563
CAS RN: 350818-52-9
M. Wt: 130.988
InChI Key: SUNMBRGCANLOEG-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloroacetone-D4 is a crystalline solid . It is denser than water and insoluble in water . It is primarily used as an intermediate in the synthesis of complex multicyclic peptides .


Synthesis Analysis

1,3-Dichloroacetone-D4 is used as a reagent in the synthesis of complex multicyclic peptides . It is used as an acceptor substrate in the cross-aldol reaction with donor substrates such as acetone, cyclopentanone, and cyclohexanone .


Molecular Structure Analysis

The linear formula of 1,3-Dichloroacetone-D4 is ClCH2COCH2Cl . Its molecular weight is 126.97 .


Chemical Reactions Analysis

1,3-Dichloroacetone-D4 is used in the synthesis of cyclic peptides. This process involves the use of 1,3-dichloroacetone to selectively link free cysteine side-chains with an acetone-like bridge via an SN2 reaction . This reaction is used to dimerize cyclic peptide monomers to create novel bicyclic dimeric peptides .


Physical And Chemical Properties Analysis

1,3-Dichloroacetone-D4 is a crystalline solid . It is denser than water and insoluble in water . It has a molecular weight of 126.97 .

Safety And Hazards

1,3-Dichloroacetone-D4 is considered hazardous. It may be fatal if inhaled, swallowed, or absorbed through the skin . Contact may cause burns to the skin and eyes . It is also suspected of causing genetic defects .

Future Directions

The future directions of 1,3-Dichloroacetone-D4 research could involve its use in the synthesis of complex, multicyclic peptides . Its ability to selectively link free cysteine side-chains with an acetone-like bridge via an SN2 reaction makes it a valuable tool in this area .

properties

IUPAC Name

1,3-dichloro-1,1,3,3-tetradeuteriopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNMBRGCANLOEG-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)C([2H])([2H])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloroacetone-D4

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